molecular formula C7H11NO2 B14871581 Ethyl but-3-yn-1-ylcarbamate CAS No. 14044-61-2

Ethyl but-3-yn-1-ylcarbamate

Cat. No.: B14871581
CAS No.: 14044-61-2
M. Wt: 141.17 g/mol
InChI Key: PQKRPMFZFRHVNP-UHFFFAOYSA-N
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Description

Ethyl but-3-yn-1-ylcarbamate is a carbamate derivative characterized by an ethyl carbamate group (-O(CO)NH₂) attached to a but-3-yn-1-yl backbone. The compound’s structure includes a terminal alkyne moiety, which confers unique reactivity in click chemistry and pharmaceutical synthesis . This compound is likely used in medicinal chemistry as a building block for acetylene-containing drug candidates, leveraging its alkyne group for Huisgen cycloaddition or other bioorthogonal reactions.

Properties

CAS No.

14044-61-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl N-but-3-ynylcarbamate

InChI

InChI=1S/C7H11NO2/c1-3-5-6-8-7(9)10-4-2/h1H,4-6H2,2H3,(H,8,9)

InChI Key

PQKRPMFZFRHVNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl but-3-yn-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl but-3-yn-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

Ethyl but-3-yn-1-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl but-3-yn-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors

Comparison with Similar Compounds

Key Observations :

  • However, its higher molecular weight (169.22 g/mol vs. inferred ~141.17 g/mol for the ethyl variant) may affect solubility .
  • Toxicity: Ethyl carbamate (a simpler analogue) is a known carcinogen due to metabolic release of ethylating agents . While direct toxicity data for this compound is unavailable, the tert-butyl analogue’s hazard profile (oral toxicity, skin/eye irritation) suggests substituents significantly modulate safety .
  • Stability : The benzyl derivative () lacks occupational exposure limits, implying greater stability under ambient conditions compared to alkyne-containing carbamates, which may degrade under heat or light .

Metabolic and Environmental Profiles

  • Ethyl Carbamate Precursors: Ethyl carbamate derivatives can hydrolyze to release ethanol and cyanate, posing risks in food systems (e.g., fermented beverages) . The alkyne group in this compound may alter metabolic pathways, reducing cyanate release but introducing acetylene-related byproducts.

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